molecular formula C20H16N2O3 B2900691 N-{[4-(benzyloxy)phenyl](cyano)methyl}furan-3-carboxamide CAS No. 1311635-83-2

N-{[4-(benzyloxy)phenyl](cyano)methyl}furan-3-carboxamide

Cat. No.: B2900691
CAS No.: 1311635-83-2
M. Wt: 332.359
InChI Key: WLZQURQICXVAHY-UHFFFAOYSA-N
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Description

N-{4-(benzyloxy)phenylmethyl}furan-3-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a furan ring attached to a carboxamide group, with a benzyloxyphenyl and a cyano group as substituents. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-(benzyloxy)phenylmethyl}furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the Cyano Intermediate: The 4-(benzyloxy)benzaldehyde is then reacted with malononitrile in the presence of a base like piperidine to form 4-(benzyloxy)phenylacetonitrile.

    Formation of the Furan Ring: The final step involves the reaction of 4-(benzyloxy)phenylacetonitrile with furan-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form N-{4-(benzyloxy)phenylmethyl}furan-3-carboxamide.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-{4-(benzyloxy)phenylmethyl}furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-(benzyloxy)phenylmethyl}furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-(benzyloxy)phenylmethyl}furan-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The cyano group and the furan ring may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-{4-(benzyloxy)phenylmethyl}furan-3-carboxamide can be compared with other similar compounds such as:

    N-{4-(benzyloxy)phenylmethyl}thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-{4-(benzyloxy)phenylmethyl}pyrrole-3-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness: The presence of the furan ring in N-{4-(benzyloxy)phenylmethyl}furan-3-carboxamide imparts unique electronic and steric properties, making it distinct from its thiophene and pyrrole analogs. These differences can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[cyano-(4-phenylmethoxyphenyl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c21-12-19(22-20(23)17-10-11-24-14-17)16-6-8-18(9-7-16)25-13-15-4-2-1-3-5-15/h1-11,14,19H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZQURQICXVAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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